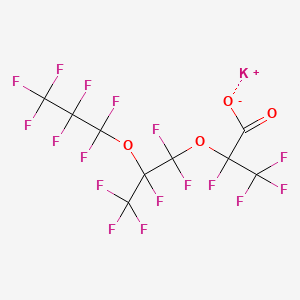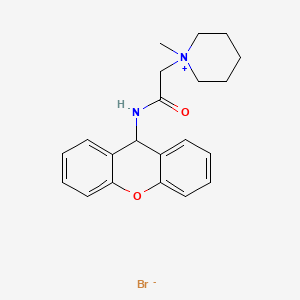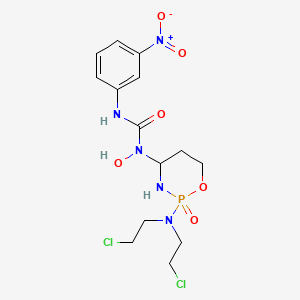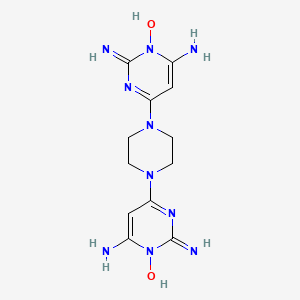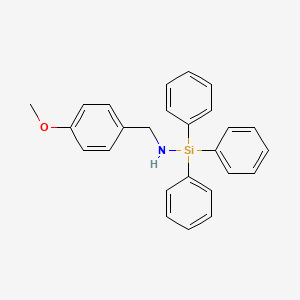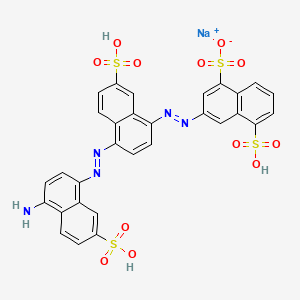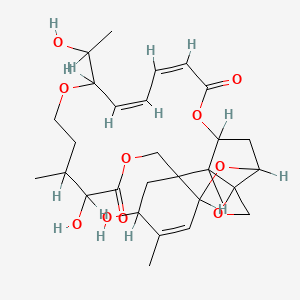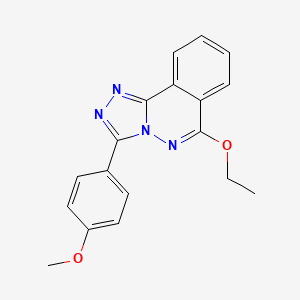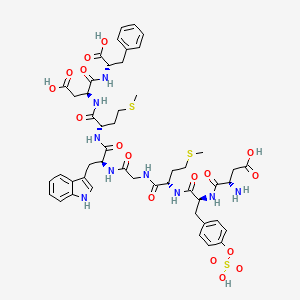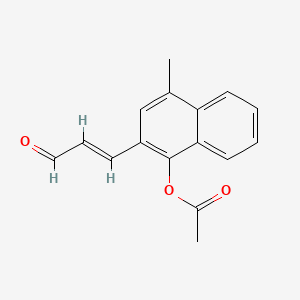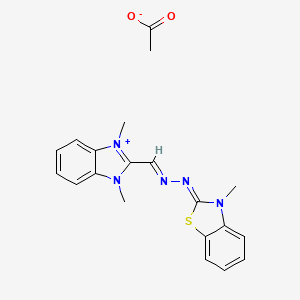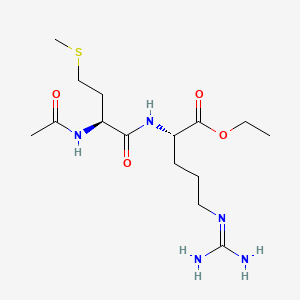
Ethylargininoate acetamidomethionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylargininoate acetamidomethionamide is a synthetic peptide known for its anti-aging properties and ability to improve skin elasticity and firmness. It is derived from the amino acid arginine and is used in various cosmetic products for its skin-protecting functions .
Preparation Methods
The synthesis of ethylargininoate acetamidomethionamide involves the reaction of L-arginine with N-acetyl-L-methionine, followed by esterification with ethanol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
Ethylargininoate acetamidomethionamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Ethylargininoate acetamidomethionamide has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis and studies involving amino acid derivatives.
Biology: The compound is studied for its role in promoting collagen synthesis and improving skin elasticity.
Medicine: Research is ongoing to explore its potential in wound healing and anti-aging treatments.
Industry: It is used in the formulation of cosmetic products aimed at reducing the appearance of fine lines and wrinkles
Mechanism of Action
The mechanism of action of ethylargininoate acetamidomethionamide involves its interaction with skin cells to promote collagen synthesis. It targets specific molecular pathways that regulate skin elasticity and firmness. The compound’s ability to protect the skin from external influences is attributed to its interaction with cellular receptors and enzymes involved in skin health .
Comparison with Similar Compounds
Ethylargininoate acetamidomethionamide can be compared with other similar compounds such as:
Stearamides: Amides of stearic acid, used in skincare products for their moisturizing properties.
Cocamides: Amides of coconut fatty acids, known for their surfactant properties in cosmetic formulations.
Other amino acid derivatives: Compounds like N-acetyl-L-cysteine and L-lysine derivatives, which are used for their antioxidant and skin-repairing properties
Properties
CAS No. |
1000617-88-8 |
|---|---|
Molecular Formula |
C15H29N5O4S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C15H29N5O4S/c1-4-24-14(23)12(6-5-8-18-15(16)17)20-13(22)11(7-9-25-3)19-10(2)21/h11-12H,4-9H2,1-3H3,(H,19,21)(H,20,22)(H4,16,17,18)/t11-,12-/m0/s1 |
InChI Key |
XOUOKAFQPWVXEV-RYUDHWBXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


